2-Amino-3-(((R)-2-amino-2-carboxyethyl)diselanyl)propanoic acid
Overview
Description
2-Amino-3-(((R)-2-amino-2-carboxyethyl)diselanyl)propanoic acid is a useful research compound. Its molecular formula is C6H12N2O4Se2 and its molecular weight is 334.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition : Novel amino acids-based corrosion inhibitors, including similar compounds, have been synthesized and evaluated for their effectiveness in protecting mild steel from corrosion. These inhibitors showed high inhibition efficiency and were studied using electrochemical methods and quantum chemical parameters (Srivastava et al., 2017).
Optical Resolution : Research has been conducted on the optical resolution of related amino acids, which are crucial for creating optically pure forms of various compounds. This process is significant for pharmaceutical and chemical synthesis applications (Shiraiwa et al., 1998).
Biocatalytic Synthesis : Studies have explored the use of commercial lipases as biocatalysts for the efficient synthesis of precursors of β-substituted-γ-amino acids, highlighting the potential for biocatalysis in producing optically active compounds in an efficient manner (Mukherjee & Martínez, 2011).
Synthesis of Stereoisomers : Research has focused on the synthesis of stereoisomers of amino acids, including 2-amino-3-(1,2-dicarboxyethylthio)propanoic acid, which is structurally similar to the compound . These studies are important for understanding the properties and potential applications of these compounds in various fields (Shiraiwa et al., 1998).
Neuropharmacology : Some derivatives of 2-amino acids, like 2-amino-3-(1,2-dicarboxyethylthio)propanoic acid, have been studied for their pharmacological properties, such as inhibiting depolarization of NMDA on spinal motorneurons (Gu, Fushiya, & Nozoe, 1998).
Brain Tumor Imaging : Research into amino acid derivatives for medical imaging applications, such as in brain tumor imaging with positron emission tomography, demonstrates the diverse applications of amino acids in medical and scientific research (McConathy et al., 2010).
Properties
IUPAC Name |
2-amino-3-[[(2R)-2-amino-2-carboxyethyl]diselanyl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4Se2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JULROCUWKLNBSN-WUCPZUCCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)[Se][Se]CC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4Se2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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